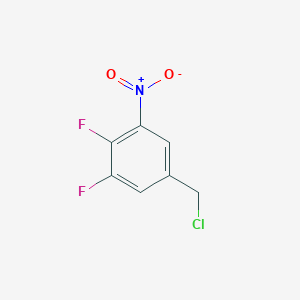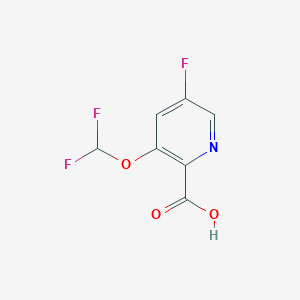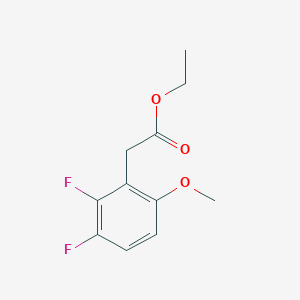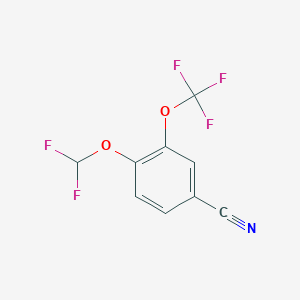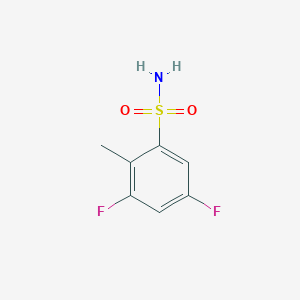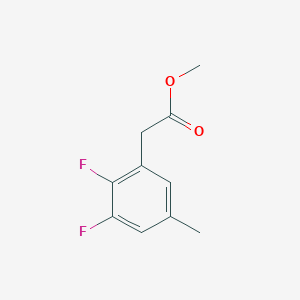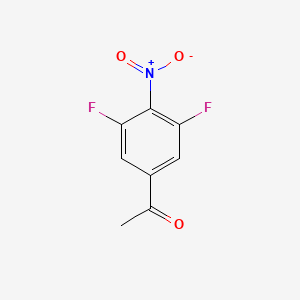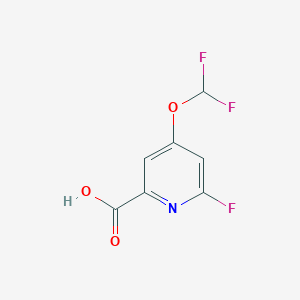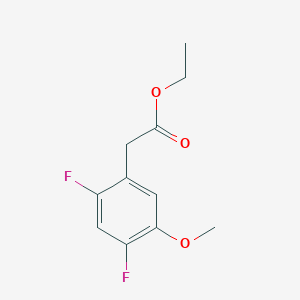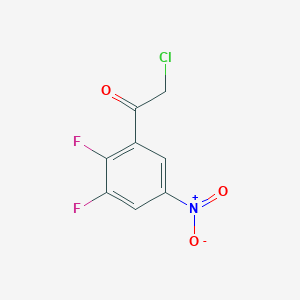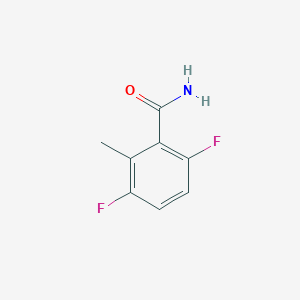
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile
Übersicht
Beschreibung
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile, also known as TFMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMF is a furan derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Facile Synthesis of Polysubstituted Furans : The copper-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds presents a novel and efficient pathway to synthesize 2,3,5-trisubstituted furans, showcasing the substance's role in creating complex furan structures with potential applications in medicinal chemistry and materials science (Xuxue Zhang et al., 2015).
Photochemical Preparation of Arylfurans : The smooth photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan demonstrates an efficient method for the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, including furans. This process underlines the importance of such derivatives in developing photochemically active compounds (B. Guizzardi et al., 2000).
Thermodynamic Properties
- Solubility and Thermodynamic Analysis : The study of 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)-furan-3-carboxylic acid and its derivatives in various organic solvents provides crucial data on their solubility and thermodynamic properties. This information is vital for understanding the compounds' behavior in different solvent environments, which is essential for their application in synthesis and drug formulation (I. Sobechko et al., 2019).
Chemical Reactivity and Applications
Acid-Catalyzed Transformations : The acid-catalyzed reaction of phenylglyoxal with 2,4-pentanedione, leading to polyfunctionalized furans, highlights the compound's potential in synthesizing complex furan structures. This reactivity can be exploited in developing new materials and bioactive molecules (Satoaki Onitsuka et al., 2000).
Furan Derivatives as Potential Antiprotozoal Agents : The synthesis and evaluation of furan derivatives, specifically focusing on their antiprotozoal properties, underscore the potential medicinal applications of these compounds. Their strong DNA affinities and in vitro activity against trypanosomal and plasmodial species highlight their relevance in pharmaceutical research (Mohamed A. Ismail et al., 2004).
Material Science and Corrosion Inhibition
Electrochromic Properties of Furan Derivatives : The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and the investigation of their homopolymers and co-polymers with EDOT for electrochromic applications highlight the potential of furan derivatives in material science. These compounds offer promising prospects for the development of electrochromic devices due to their stability and fast response times (Ufuk Abaci et al., 2016).
Corrosion Inhibition : The study on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl solution demonstrates the potential of furan derivatives in protecting metals against corrosion. These findings are significant for industries looking for efficient and cost-effective corrosion inhibitors (R. A. Abdel Hameed et al., 2020).
Eigenschaften
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJSORNFIFWGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



